Exatecan intermediate 10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C26H24FN3O5 |

|---|---|

Molecular Weight |

477.5 g/mol |

IUPAC Name |

N-[(10R,23R)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]acetamide |

InChI |

InChI=1S/C26H24FN3O5/c1-4-26(34)16-7-20-23-14(9-30(20)24(32)15(16)10-35-25(26)33)22-18(28-12(3)31)6-5-13-11(2)17(27)8-19(29-23)21(13)22/h7-8,18,34H,4-6,9-10H2,1-3H3,(H,28,31)/t18-,26-/m1/s1 |

InChI Key |

SRCUCWPOTBGIQM-WXTAPIANSA-N |

Isomeric SMILES |

CC[C@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C)O |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Key Intermediates in the Synthesis of Exatecan

Introduction: Exatecan is a potent, semi-synthetic, water-soluble derivative of camptothecin, a natural alkaloid. It functions as a DNA topoisomerase I inhibitor and is a critical cytotoxic payload used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[1] The synthesis of Exatecan is a complex process involving multiple steps and intermediates.

While various intermediates are referenced in scientific literature and by chemical suppliers, the numbering convention (e.g., "intermediate 10") is not standardized in publicly available documentation. Designations can vary between different synthetic routes and manufacturers. This guide focuses on two critical, well-characterized precursors that form the core structure of Exatecan in a widely adopted convergent synthesis strategy: the tricyclic pyranoindolizine core and the aminotetralone core.

Part 1: The Tricyclic Pyranoindolizine Core (EXA-trione)

This chiral tricyclic lactone, often referred to as the "upper" or "ABE-ring" fragment, is a cornerstone intermediate in the synthesis of many camptothecin analogs. Its proper chemical name is (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione . It is also sometimes referred to as "Exatecan Intermediate 1" by some suppliers.

Chemical Structure and Properties

The precise stereochemistry and functionality of this molecule are crucial for the final biological activity of Exatecan.

| Property | Value | Source |

| IUPAC Name | (4S)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10-trione | [2][3] |

| CAS Number | 110351-94-5 | [2][3] |

| Molecular Formula | C₁₃H₁₃NO₅ | [2][3] |

| Molecular Weight | 263.25 g/mol | [2][3] |

| Appearance | Pale-yellow to Yellow-brown Solid | [4] |

| SMILES | CC[C@@]1(C2=C(COC1=O)C(=O)N3CCC(=O)C3=C2)O | [2][3] |

| InChIKey | IGKWOGMVAOYVSJ-ZDUSSCGKSA-N | [2][3] |

Experimental Protocol: Synthesis of the Tricyclic Core

The synthesis of this intermediate is a multi-step process. A representative method involves the hydrolysis of a protected precursor. The following protocol is adapted from synthetic procedures described in chemical literature.

Objective: To prepare (4S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione from its protected acetal precursor.

Materials:

-

Protected pyranoindolizine acetal precursor

-

Dichloromethane (CH₂Cl₂)

-

2M Sulfuric acid (H₂SO₄)

-

Isopropanol

-

Saturated brine solution

Procedure:

-

A solution of the protected acetal precursor (e.g., 100 mmol) is prepared in dichloromethane (200 mL).

-

An equal volume of 2M sulfuric acid (200 mL) is added to the solution.

-

The biphasic mixture is stirred vigorously at room temperature for approximately 2 hours to effect the deprotection and hydrolysis.

-

After the reaction is complete, the phases are separated. The organic layer (dichloromethane) is collected.

-

The organic layer is washed with a saturated brine solution to remove residual acid and water-soluble impurities.

-

The organic solvent is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) and then removed under reduced pressure (e.g., using a rotary evaporator).

-

The resulting crude solid is purified by recrystallization from isopropanol to yield the final product, the S-tricyclic lactone, as a crystalline solid.[1]

Part 2: The Aminotetralone Core

The second key component is a fluorinated aminotetralone derivative, which constitutes the "lower" or "CD-ring" portion of the final molecule. A common precursor used in modern syntheses is (1S,9S)-1-amino-5-fluoro-9-ethyl-2,3-dihydro-9-hydroxy-4-methyl-1H,12H-benzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinolin-10,13(9H,15H)-dione , often referred to as EXA-aniline. Its synthesis begins from simpler materials like 3-fluoro-4-methylaniline.

Chemical Structure and Properties

This aromatic amine fragment is condensed with the tricyclic core to build the final hexacyclic structure of Exatecan.

| Property | Value |

| IUPAC Name | (1S,9S)-1-Amino-5-fluoro-9-ethyl-2,3-dihydro-9-hydroxy-4-methyl-1H,12H-benzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinolin-10,13(9H,15H)-dione |

| Molecular Formula | C₁₁H₁₄FNO |

| Molecular Weight | 195.23 g/mol |

Experimental Protocol: Synthesis of the Aminotetralone Core

The synthesis of this fragment is complex and involves multiple steps, including acylation, bromination, cross-coupling, and cyclization reactions. A representative pathway is described in patent literature (e.g., WO2022000868A1).

Objective: To prepare the aminotetralone core from 3-fluoro-4-methylaniline.

Procedure Outline:

-

Acylation: 3-fluoro-4-methylaniline is first protected by acylation, for example, using acetic anhydride, to form N-(3-fluoro-4-methylphenyl)acetamide.

-

Bromination: The acetylated compound undergoes regioselective bromination to introduce a bromine atom at a position necessary for subsequent coupling.

-

Cross-Coupling: A carbon-carbon bond is formed via a cross-coupling reaction to build a more complex side chain.

-

Rearrangement/Cyclization: The molecule undergoes a rearrangement and intramolecular cyclization, often acid-catalyzed, to form the core tetralone ring structure.

-

Functional Group Manipulation: Subsequent steps involve oximation, reduction of the resulting group to an amine, and deprotection to yield the final aminotetralone core ready for condensation.[5]

Part 3: Convergent Synthesis Workflow

The final stage of the synthesis involves a convergent step where the two primary intermediates, the tricyclic pyranoindolizine core and the aminotetralone core, are joined together. This reaction is typically a condensation reaction that forms the complete hexacyclic system of Exatecan.

Experimental Workflow: Friedländer Annulation

The key coupling reaction is a modified Friedländer annulation, where the amine of the aminotetralone fragment reacts with a ketone on the tricyclic fragment to form the final quinoline ring system.

Caption: Convergent synthesis of Exatecan via acid-catalyzed condensation.

Protocol for Condensation

-

The aminotetralone core ("EXA-aniline") and the tricyclic core ("EXA-trione") are combined in a suitable high-boiling solvent, such as toluene, often with o-cresol as an additive.

-

An acid catalyst, for example, pyridinium p-toluenesulfonate (PPTS), is added to the mixture.[6]

-

The reaction mixture is heated to a high temperature (e.g., 90-130°C) for a sufficient time (typically 16 hours or more) to drive the condensation and subsequent cyclization.[6]

-

After the reaction is complete, the resulting product, Exatecan, is isolated and purified, often through crystallization or chromatography.

-

Further reaction with methanesulfonic acid can be performed to yield the clinically used salt form, Exatecan Mesylate.[6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Exatecan intermediate 11 - Nordic Biosite [nordicbiosite.com]

- 3. Exatecan intermediate 11_TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. WO2022000868A1 - Intermediate for synthesizing camptothecin derivative, preparation method therefor, and use thereof - Google Patents [patents.google.com]

- 6. WO2025024697A1 - Intermediates for synthesizing exatecan mesylate - Google Patents [patents.google.com]

An In-depth Technical Guide to Exatecan Intermediate 1: A Key Building Block in Cancer Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exatecan Intermediate 1, a critical component in the synthesis of the potent anticancer agent Exatecan, plays a pivotal role in the development of next-generation chemotherapeutics. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its use, and an exploration of the broader context of its application in oncology. Exatecan is a hexacyclic analogue of camptothecin, a natural product known for its inhibition of DNA topoisomerase I. As an intermediate, this compound is essential for the construction of the core structure of Exatecan, a drug that has demonstrated significant antitumor activity.

Chemical and Physical Properties

Exatecan Intermediate 1, systematically named (4S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, is a chiral molecule with the (S)-configuration at the C4 position.[1][2] This stereochemistry is crucial for the biological activity of the final Exatecan product. The compound is also known by other names such as Exatecan Intermediate 1 and is assigned the CAS Number 110351-94-5.[1][2][3] It is commercially available from various suppliers, often as an off-white to yellow solid.[1]

| Property | Value | Source(s) |

| CAS Number | 110351-94-5 | [1][2][3] |

| Systematic Name | (4S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | [1][2] |

| Molecular Formula | C₁₃H₁₃NO₅ | [1][3] |

| Molecular Weight | 263.25 g/mol | [1][3] |

| Appearance | Off-white to yellow solid | [1] |

| Purity | ≥98% | [3] |

| Melting Point | 183-185 °C (decomposition) | |

| Boiling Point | 666.634 °C at 760 mmHg | |

| Density | 1.506 g/cm³ | |

| Solubility | Soluble in DMSO (25 mg/mL) | [2] |

| Storage | 4°C, sealed storage, away from moisture | [1][3] |

Experimental Protocols

The synthesis of Exatecan from its intermediate is a multi-step process that requires careful control of reaction conditions. The following is a representative experimental protocol for the condensation of Exatecan Intermediate 1 with a substituted aniline to form the core structure of Exatecan. This protocol is based on procedures outlined in patent literature.

Synthesis of Exatecan from Intermediate 1

This process involves the condensation of Exatecan Intermediate 1 with a suitable amino-tetralone derivative ("EXA-aniline") to construct the final pentacyclic core of Exatecan.

Materials:

-

(4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione (Exatecan Intermediate 1)

-

EXA-aniline (a suitable 8-amino-6-fluoro-5-methyl-tetralone derivative)

-

Toluene

-

o-Cresol

-

Pyridinium p-toluenesulfonate (PPTS)

-

Methanesulfonic acid (MsOH)

Procedure:

-

Condensation: In a reaction vessel, dissolve the EXA-aniline and Exatecan Intermediate 1 in a mixture of toluene and o-cresol.

-

Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) to the reaction mixture.

-

Heat the mixture to a temperature between 90°C and 130°C and stir for a sufficient time for the reaction to complete (typically 16 hours or longer).

-

Deprotection and Salt Formation: After the condensation is complete, cool the reaction mixture.

-

Add methanesulfonic acid (MsOH) to the mixture to deprotect any protecting groups and to form the exatecan mesylate salt.

-

Purification: The resulting Exatecan mesylate can be purified by crystallization or other standard purification techniques.

Signaling Pathways and Experimental Workflows

Mechanism of Action of Exatecan

Exatecan exerts its anticancer effects by inhibiting DNA topoisomerase I, a crucial enzyme involved in DNA replication and transcription.[4] Topoisomerase I relieves torsional stress in DNA by creating single-strand breaks, allowing the DNA to unwind, and then resealing the break. Exatecan binds to the topoisomerase I-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks, which are converted into double-strand breaks during DNA replication, ultimately triggering apoptosis (programmed cell death) in cancer cells.[4]

Caption: Mechanism of Exatecan as a Topoisomerase I inhibitor.

Experimental Workflow: Synthesis of Exatecan

The synthesis of Exatecan from its key intermediate involves a convergent approach, where two complex molecular fragments are joined together in a later stage of the synthesis. This strategy is often more efficient than a linear synthesis for complex molecules.

Caption: A simplified workflow for the synthesis of Exatecan Mesylate.

Safety and Handling

Exatecan Intermediate 1 is a chemical that should be handled with care in a laboratory setting. The Safety Data Sheet (SDS) indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[5]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection when handling this compound.[5]

-

Ventilation: Use only outdoors or in a well-ventilated area.[5]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[5]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.[5]

In case of exposure, follow the first-aid measures outlined in the SDS, which include rinsing the affected area with plenty of water and seeking medical attention.[5]

Conclusion

Exatecan Intermediate 1 is a cornerstone in the synthesis of Exatecan, a promising topoisomerase I inhibitor for cancer therapy. Its well-defined structure and properties, coupled with established synthetic protocols, enable the efficient production of this potent anticancer agent. A thorough understanding of its chemistry, handling, and role in the broader context of cancer biology is essential for researchers and professionals in the field of drug development. The continued investigation into Exatecan and its derivatives holds the potential for the development of more effective and targeted cancer treatments.

References

- 1. file.medchemexpress.eu [file.medchemexpress.eu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chemscene.com [chemscene.com]

- 4. Current Role of Topoisomerase I Inhibitors for the Treatment of Mesenchymal Malignancies and Their Potential Future Use as Payload of Sarcoma-Specific Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

The Role of Exatecan Intermediate 10 in Antibody-Drug Conjugate (ADC) Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exatecan, a potent topoisomerase I inhibitor, has emerged as a critical payload in the development of next-generation antibody-drug conjugates (ADCs). Its high potency, ability to overcome certain drug resistance mechanisms, and efficacy in causing bystander killing of antigen-negative tumor cells make it an attractive candidate for targeted cancer therapy. This technical guide provides an in-depth overview of the role of a key precursor, herein referred to as Exatecan Intermediate 10, in the synthesis of Exatecan and its subsequent incorporation into ADCs. The guide will cover its synthesis, the mechanism of action of Exatecan-based ADCs, quantitative preclinical and clinical data, and detailed experimental workflows.

The Core Payload: Exatecan and its Synthesis

Exatecan (derived from the camptothecin family) exerts its cytotoxic effect by stabilizing the covalent complex between topoisomerase I and DNA, leading to DNA double-strand breaks and ultimately apoptosis.[1] The synthesis of Exatecan is a multi-step process involving the construction of its complex hexacyclic ring system. A crucial step in this synthesis is the formation of a key intermediate, which for the purpose of this guide, we will refer to as "this compound," a pivotal precursor to the final payload.

Synthesis of this compound and Exatecan

The synthesis of Exatecan can be achieved through various routes, often involving the condensation of two complex heterocyclic moieties. Based on publicly available patent literature, a plausible synthetic pathway is outlined below. "this compound" is a conceptual placeholder for a key late-stage intermediate in this process. A representative synthesis is described in the experimental protocols section.

Data Presentation: Preclinical and Clinical Efficacy of Exatecan-Based ADCs

The following tables summarize key quantitative data from preclinical and clinical studies of various Exatecan-based ADCs.

Table 1: In Vitro Cytotoxicity of Exatecan and Exatecan-Based ADCs

| Cell Line | Cancer Type | ADC Construct | IC50 (nM) | Reference |

| SK-BR-3 | Breast Cancer | Trastuzumab-Exatecan-PSAR10 | 0.41 ± 0.05 | [2] |

| NCI-N87 | Gastric Cancer | Trastuzumab-Exatecan-PSAR10 | Not Reported | [2] |

| BT-474 | Breast Cancer | Trastuzumab-Exatecan-PSAR10 | Not Reported | [2] |

| OE-19 (T-DM1 resistant) | Esophageal Cancer | Trastuzumab-Exatecan-PSAR10 | Potent Activity | [2] |

| MDA-MB-361 (T-DM1 resistant) | Breast Cancer | Trastuzumab-Exatecan-PSAR10 | Potent Activity | [2] |

| PA-1 | Ovarian Cancer | ADCT-242 (CLDN6-targeted) | Potent Activity | [3] |

| OVCAR-3 | Ovarian Cancer | ADCT-242 (CLDN6-targeted) | Potent Activity | [3] |

| Various | Prostate Cancer | ADCT-241 (PSMA-targeted) | Antitumor Activity | [3] |

Table 2: In Vivo Efficacy of Exatecan-Based ADCs in Xenograft Models

| ADC Construct | Target | Cancer Model | Dosing | Outcome | Reference |

| Trastuzumab-Exa-PSAR10 | HER2 | NCI-N87 Gastric Cancer | 1 mg/kg | Strong anti-tumor activity | [2] |

| Trastuzumab-Exa-PSAR10 | HER2 | BT-474 Breast Cancer | 10 mg/kg | Complete and prolonged remission | [2] |

| ADCT-242 | CLDN6 | PA-1 Ovarian Cancer | Not Specified | Potent anti-tumor activity | [3] |

| ADCT-242 | CLDN6 | OVCAR-3 Ovarian Cancer | Not Specified | Potent anti-tumor activity | [3] |

| ADCT-241 | PSMA | Prostate Cancer | Not Specified | Antitumor activity | [3] |

Experimental Protocols

Synthesis of this compound (Hypothetical Protocol based on Patent Literature)

Disclaimer: The following is a generalized protocol based on the principles of organic synthesis and information from patent literature. It is intended for informational purposes only and should be adapted and optimized by qualified chemists.

A plausible precursor to the final Exatecan structure, which we designate "Intermediate 10," would be a functionalized pentacyclic core. The synthesis could proceed as follows:

-

Step 1: Synthesis of the Tricyclic Ketone. Friedel-Crafts acylation of a substituted toluene with succinic anhydride, followed by reduction and nitration, leads to a substituted phenylbutyric acid. Intramolecular cyclization yields a tetralone, which is then further functionalized to introduce the necessary amine and fluoro groups.

-

Step 2: Synthesis of the Pyranoindolizine Moiety. This is typically prepared separately and involves the cyclization of a suitably substituted pyridine derivative.

-

Step 3: Condensation and Cyclization to form "Intermediate 10". The tricyclic ketone from Step 1 is condensed with the pyranoindolizine from Step 2 in the presence of an acid catalyst, such as p-toluenesulfonic acid, in a high-boiling solvent like toluene or xylene. This condensation and subsequent cyclization form the pentacyclic core of Exatecan, which we are terming "Intermediate 10".

-

Step 4: Final Elaboration to Exatecan. "Intermediate 10" would then undergo a final series of reactions, such as deprotection and/or introduction of the hydroxyl group on the lactone ring, to yield the final Exatecan payload.

Protocol for ADC Conjugation (General)

-

Antibody Modification: The monoclonal antibody is typically modified to introduce a reactive handle for conjugation. This can be achieved by reducing interchain disulfide bonds to generate free thiols or by introducing non-natural amino acids.

-

Linker-Payload Synthesis: A linker molecule is synthesized with reactive groups at both ends – one to attach to the antibody and the other to Exatecan. The linker is then reacted with Exatecan to form the linker-payload construct.

-

Conjugation: The modified antibody is reacted with an excess of the linker-payload construct. The reaction is carefully monitored to achieve the desired drug-to-antibody ratio (DAR).

-

Purification: The resulting ADC is purified using techniques such as size exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC) to remove unconjugated antibody, free linker-payload, and aggregates.

-

Characterization: The purified ADC is characterized to determine its DAR, purity, and stability.

Mandatory Visualizations

Signaling Pathway of Exatecan-Based ADCs

Caption: Signaling pathway of an Exatecan-based ADC.

Experimental Workflow for Exatecan ADC Development

Caption: Experimental workflow for Exatecan ADC development.

Conclusion

Exatecan is a highly promising payload for the development of innovative and effective ADCs. The synthesis of Exatecan, involving key intermediates such as the conceptual "this compound," is a critical aspect of the overall ADC development process. The compelling preclinical and emerging clinical data for Exatecan-based ADCs underscore their potential to address unmet needs in oncology. The detailed protocols and workflows provided in this guide offer a framework for researchers and drug developers working to harness the therapeutic power of Exatecan in targeted cancer therapies. As our understanding of the intricate interplay between the antibody, linker, and payload continues to evolve, Exatecan is poised to remain at the forefront of ADC innovation.

References

An In-depth Technical Guide to the Mechanism of Action of Exatecan and its Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exatecan (DX-8951) is a potent, semi-synthetic, and water-soluble analogue of camptothecin, a class of anticancer agents that target DNA topoisomerase I.[1][2][] Unlike its predecessors, irinotecan and topotecan, Exatecan does not require enzymatic activation to exert its cytotoxic effects, which may reduce inter-patient variability in clinical responses.[2][4][5] It has demonstrated greater potency than other camptothecin derivatives in preclinical studies and is a key component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][][6][7] This guide provides a comprehensive overview of the mechanism of action of Exatecan, its pharmacological data, the role of its precursors, and the experimental protocols used to elucidate its activity.

Core Mechanism of Action of Exatecan

Exatecan's primary mechanism of action is the inhibition of DNA topoisomerase I, a critical enzyme involved in DNA replication and transcription.[8][9][10] Topoisomerase I relieves torsional strain in DNA by inducing transient single-strand breaks.[10]

The process unfolds as follows:

-

Enzyme-DNA Binding: Topoisomerase I binds to the DNA backbone and creates a single-strand nick.[10]

-

Formation of the Cleavable Complex: The enzyme remains covalently bound to the 3'-end of the broken DNA strand, forming a "cleavable complex".[10]

-

Exatecan Intervention: Exatecan intercalates into the DNA at the site of the single-strand break and binds to the topoisomerase I-DNA complex.[2][9] This binding stabilizes the cleavable complex.[1][8]

-

Inhibition of DNA Re-ligation: The stabilization of the complex by Exatecan prevents the re-ligation of the broken DNA strand.[1][2][9]

-

DNA Damage and Apoptosis: During the S-phase of the cell cycle, the advancing replication fork collides with the stabilized cleavable complex.[10] This collision leads to the formation of irreversible double-strand DNA breaks, which triggers replication arrest and initiates the apoptotic cell death cascade.[1][2][8][9]

Modeling studies suggest that Exatecan's high potency is due to novel molecular interactions with the flanking DNA base and the topoisomerase I residue N352, in addition to the known interactions of camptothecins with residues R364, D533, and N722.[11]

Caption: Mechanism of Exatecan action on the Topoisomerase I-DNA complex.

Quantitative Pharmacological Data

Exatecan's potency has been quantified through various in vitro assays. The following tables summarize key findings from preclinical studies.

Table 1: Topoisomerase I Inhibition and Cytotoxic Activity of Exatecan

| Parameter | Value | Cell Line / System | Reference |

| IC₅₀ (Topoisomerase I) | 2.2 µM (0.975 µg/mL) | Murine P388 Leukemia Cells | [1][5][6][12] |

| IC₅₀ (Topoisomerase I) | 1.906 µM | Human Pancreatic Cancer Cells | [13] |

| Mean GI₅₀ | 0.877 ng/mL | Lung Cancer Cells | [6][12] |

| Mean GI₅₀ | 1.53 ng/mL | Stomach Cancer Cells | [6][12] |

| Mean GI₅₀ | 2.02 ng/mL | Breast Cancer Cells | [6][12] |

| Mean GI₅₀ | 2.92 ng/mL | Colon Cancer Cells | [6][12] |

| Mean GI₅₀ | 0.186 ng/mL | PC-6 Cells | [1][6][12] |

| Mean GI₅₀ | 0.395 ng/mL | PC-6/SN2-5 Cells | [1][6][12] |

IC₅₀: The concentration of a drug that is required for 50% inhibition in vitro. GI₅₀: The concentration for 50% of maximal inhibition of cell proliferation.

Table 2: Comparative Potency of Topoisomerase I Inhibitors

| Inhibitor | Relative Potency vs. Exatecan | System | Reference |

| SN-38 | Exatecan is ~3-6x more potent | Topo I Inhibition / Cell Lines | [5][7] |

| Topotecan | Exatecan is ~10-28x more potent | Topo I Inhibition / Cell Lines | [5][7] |

Table 3: Pharmacokinetic Parameters of Exatecan in Humans (Data from a Phase II study in NSCLC patients treated with 0.5 mg/m² per day for 5 days)

| Parameter | Mean Value | Unit | Reference |

| Clearance | 2.28 | L/h per m² | [14] |

| Volume of Distribution | 18.2 | L/m² | [14] |

| Elimination Half-life | 7.9 | hours | [14] |

Precursors of Exatecan

The term "precursor" for Exatecan can be understood in two distinct contexts: synthetic precursors used in its chemical manufacturing and precursors in the form of drug-linkers for antibody-drug conjugates (ADCs).

Synthetic Precursors

The synthesis of Exatecan is a multi-step process involving various chemical intermediates. These precursors are not pharmacologically active but are crucial for the efficient and scalable production of the final drug substance. Various synthetic routes have been developed.

-

One approach starts with the Friedel-Crafts acylation of 2-fluorotoluene, followed by a series of reactions including reduction, nitration, cyclization, and condensation to build the complex pentacyclic structure of Exatecan.[10]

-

Another method utilizes 3-fluoro-4-methylaniline as a starting material, which undergoes acylation, bromination, and cross-coupling reactions to form key intermediates.[15] These intermediates are then used to construct the final Exatecan molecule.[15]

These synthetic strategies aim to improve yield, reduce the number of steps, and use less hazardous reagents suitable for industrial production.[15][16]

Precursors in Antibody-Drug Conjugates (ADCs)

Exatecan's high potency makes it an ideal cytotoxic "payload" for ADCs. In this application, Exatecan is attached to a monoclonal antibody via a specialized linker.[] The entire ADC is a precursor to the active drug. The mechanism involves:

-

Targeting: The antibody component of the ADC selectively binds to antigens expressed on the surface of cancer cells.

-

Internalization: The ADC is internalized by the cancer cell, typically into lysosomes.

-

Cleavage and Release: The linker is designed to be cleaved by enzymes within the lysosome (e.g., cathepsins), releasing the active Exatecan payload directly inside the target cell.[17]

-

Bystander Effect: The released Exatecan can then diffuse out of the target cell and kill neighboring cancer cells that may not express the target antigen, a phenomenon known as the bystander effect.[]

This targeted delivery strategy aims to maximize the drug's efficacy at the tumor site while minimizing systemic exposure and associated toxicities.[18]

Caption: Mechanism of an Exatecan-based Antibody-Drug Conjugate (ADC).

Key Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the mechanism of action of Exatecan.

Topoisomerase I Inhibition Assay (Cleavable Complex Assay)

This assay measures the ability of a compound to stabilize the topoisomerase I-DNA cleavable complex.

Principle: The assay relies on the separation of the covalent topoisomerase I-DNA complex from the free enzyme. The amount of trapped complex is then quantified, which is proportional to the inhibitory activity of the drug.

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing a supercoiled DNA substrate (e.g., plasmid DNA), purified human topoisomerase I enzyme, and reaction buffer.

-

Drug Incubation: Exatecan or other test compounds at various concentrations are added to the reaction mixture. A control with no drug is included. The mixture is incubated to allow the enzyme to bind and nick the DNA.

-

Complex Trapping: The reaction is stopped, and the cleavable complexes are trapped by adding a detergent like Sodium Dodecyl Sulfate (SDS). SDS denatures the topoisomerase I, but the covalent bond to the DNA remains intact.

-

Protein Digestion: A protease (e.g., Proteinase K) is added to digest the free (non-covalently bound) proteins.

-

Electrophoresis: The samples are run on an agarose gel. The trapped covalent complex migrates slower than the supercoiled or relaxed DNA.

-

Quantification: The DNA bands are visualized (e.g., with ethidium bromide) and quantified using densitometry. The amount of trapped complex is measured relative to the control to determine the IC₅₀ value.

Cell Viability / Cytotoxicity Assay (e.g., MTS/MTT Assay)

This assay determines the concentration of Exatecan required to inhibit the proliferation of cancer cells (GI₅₀).

Principle: These are colorimetric assays that measure the metabolic activity of cells. Viable cells reduce a tetrazolium salt (MTS or MTT) to a colored formazan product, and the amount of color produced is proportional to the number of living cells.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Drug Treatment: A serial dilution of Exatecan is prepared and added to the wells. Control wells receive only the vehicle (e.g., DMSO).

-

Incubation: The plates are incubated for a period that allows for several cell divisions (typically 48-72 hours).

-

Reagent Addition: The MTS or MTT reagent is added to each well and incubated for a few hours.

-

Measurement: The absorbance of the colored formazan product is measured using a microplate reader at the appropriate wavelength.

-

Data Analysis: The absorbance values are normalized to the control wells. A dose-response curve is plotted, and the GI₅₀ value is calculated as the drug concentration that causes a 50% reduction in cell viability.

RADAR Assay for TOP1-DNA Complex Detection in Cells

The RADAR (Rapid Approach to DNA Adduct Recovery) assay is used to isolate and detect protein-DNA complexes from cells.[18]

Principle: This method uses immunodetection to specifically quantify the amount of topoisomerase I covalently trapped on the genomic DNA of treated cells.

Methodology:

-

Cell Treatment: Cancer cells (e.g., DU145 prostate cancer cells) are treated with various concentrations of Exatecan or other topoisomerase I inhibitors for a short period (e.g., 30-60 minutes).[18]

-

Cell Lysis: Cells are lysed, and the genomic DNA is isolated.

-

Slot Blotting: The isolated DNA is denatured and applied to a nitrocellulose membrane using a slot blot apparatus. This traps the DNA, along with any covalently bound proteins.

-

Immunodetection: The membrane is blocked and then incubated with a primary antibody specific for topoisomerase I.

-

Secondary Antibody and Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a chemiluminescent substrate.

-

Quantification: The signal intensity for each sample is captured and quantified using an imaging system. The intensity is normalized to the amount of DNA loaded per slot to accurately reflect the amount of trapped TOP1.[18]

Caption: Workflow for the RADAR assay to detect TOP1-DNA complexes.

Conclusion

Exatecan is a highly potent topoisomerase I inhibitor that acts by stabilizing the enzyme-DNA cleavable complex, leading to DNA damage and apoptotic cell death. Its water solubility and lack of need for metabolic activation represent significant advantages over earlier camptothecin analogues. The quantitative data consistently demonstrates its superior cytotoxic activity across a range of cancer cell lines. While its development as a standalone agent has faced challenges due to toxicity, its powerful mechanism of action has been effectively harnessed in the form of antibody-drug conjugates, a strategy that promises targeted delivery and an improved therapeutic window. The experimental protocols detailed herein are fundamental to the ongoing research and development of Exatecan and its derivatives as powerful tools in oncology.

References

- 1. Exatecan (DX 8951) | DNA topoisomerase I inhibitor | CAS 171335-80-1 | Buy Exatecan (DX8951) from Supplier InvivoChem [invivochem.com]

- 2. Facebook [cancer.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. A Phase I and Pharmocokinetic Study of Exatecan Mesylate Administered as a Protracted 21-Day Infusion in Patients with Advanced Solid Malignancies1 | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Exatecan – ILLUSTRATED MEDICAL COURSES [imc.3jpharmainc.com]

- 9. adooq.com [adooq.com]

- 10. Portico [access.portico.org]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. selleckchem.com [selleckchem.com]

- 14. Phase II study of exatecan mesylate (DX-8951f) as first line therapy for advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. WO2022000868A1 - Intermediate for synthesizing camptothecin derivative, preparation method therefor, and use thereof - Google Patents [patents.google.com]

- 16. WO2025024697A1 - Intermediates for synthesizing exatecan mesylate - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of a Potent Topoisomerase I Inhibitor: A Deep Dive into the Discovery and Synthesis of Exatecan

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic pathways of Exatecan (DX-8951f), a potent hexacyclic camptothecin analogue. This document details the crucial chemical transformations, experimental protocols, and the mechanism of action that positions Exatecan as a significant payload in antibody-drug conjugates (ADCs).

Exatecan, a synthetic derivative of camptothecin, emerged from the quest for more potent and water-soluble anticancer agents with an improved therapeutic index compared to its predecessors like topotecan and irinotecan. Its development marked a significant advancement in the field of topoisomerase I inhibitors, a class of drugs that disrupt DNA replication in cancer cells. This guide will explore the key synthetic strategies that have been developed for Exatecan, providing a granular look at the experimental procedures and the quantitative data associated with its synthesis.

A Journey Through the Synthesis of Exatecan: From Starting Materials to a Potent Anticancer Agent

The total synthesis of Exatecan is a multi-step process that has been approached through various routes. A prevalent and well-documented pathway commences with readily available starting materials such as 2-fluorotoluene or 2-fluoro-1-methyl-4-nitrobenzene. The synthesis navigates through a series of key chemical transformations to construct the complex hexacyclic core of the molecule.

Key Synthetic Steps and Intermediates

The synthesis of Exatecan typically involves the following key stages:

-

Construction of the Tetralone Core: The initial steps focus on building a substituted tetralone ring system. This is often achieved through a Friedel-Crafts acylation of a substituted toluene derivative with succinic anhydride, followed by reduction and nitration to introduce the necessary functional groups. An intramolecular cyclization then yields the crucial tetralone intermediate.

-

Formation of the Aminotetralone Intermediate: Subsequent steps involve the introduction of an amino group, which is pivotal for the later construction of the quinoline ring. This is typically accomplished through a series of reactions including oximation and reduction.

-

Heck Coupling for Side Chain Introduction: In some synthetic routes, a palladium-catalyzed Heck reaction is employed to introduce a key side chain, which is a testament to the power of modern cross-coupling methodologies in complex molecule synthesis.

-

Friedländer Annulation for Quinoline Ring Formation: A cornerstone of the Exatecan synthesis is the Friedländer annulation. This reaction involves the condensation of an aminotetralone intermediate with a tricyclic ketone fragment to construct the characteristic quinoline moiety of the camptothecin core.

-

Final Elaboration and Salt Formation: The final steps involve the formation of the complete hexacyclic structure and subsequent purification. Exatecan is often prepared as its mesylate salt to enhance its solubility and stability for pharmaceutical applications.

Experimental Protocols for Key Reactions

The following sections provide a detailed look at the experimental methodologies for the key transformations in a representative synthesis of Exatecan.

1. Synthesis of 4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic Acid (Intermediate 1)

-

Reaction: Friedel-Crafts Acylation

-

Procedure: To a stirred suspension of anhydrous aluminum chloride in a suitable solvent such as dichloromethane at 0 °C, succinic anhydride is added portion-wise, followed by the slow addition of 2-fluorotoluene. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography.

-

Quantitative Data:

-

Yield: Typically 75-85%

-

Spectroscopic Data:

-

¹H NMR: Consistent with the structure, showing characteristic aromatic and aliphatic protons.

-

¹³C NMR: Shows signals for the carbonyl carbon, aromatic carbons, and aliphatic carbons.

-

MS (ESI): [M+H]⁺ corresponding to the molecular weight of the product.

-

-

2. Synthesis of 4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic Acid (Intermediate 2)

-

Reaction: Nitration

-

Procedure: Intermediate 1 is dissolved in concentrated sulfuric acid at 0 °C. A solution of potassium nitrate in concentrated sulfuric acid is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred at this temperature for a specified time and then poured onto ice. The resulting precipitate is filtered, washed with water until neutral, and dried to afford the nitrated product.

-

Quantitative Data:

-

Yield: Approximately 90%

-

Spectroscopic Data:

-

¹H NMR: Shows a downfield shift of aromatic protons due to the electron-withdrawing nitro group.

-

MS (ESI): [M+H]⁺ corresponding to the molecular weight of the product.

-

-

3. Synthesis of 7-Fluoro-6-methyl-3,4-dihydronaphthalen-1(2H)-one (Intermediate 3)

-

Reaction: Intramolecular Cyclization

-

Procedure: Intermediate 2 is heated in polyphosphoric acid at a high temperature (e.g., 100-120 °C) for several hours. The reaction mixture is then cooled and poured onto ice. The resulting solid is filtered, washed with water and a saturated solution of sodium bicarbonate, and then dried. The crude product can be purified by column chromatography.

-

Quantitative Data:

-

Yield: 60-70%

-

Spectroscopic Data:

-

¹H NMR: Shows characteristic signals for the tetralone ring protons.

-

IR: Strong absorption band for the carbonyl group.

-

MS (ESI): [M+H]⁺ corresponding to the molecular weight of the product.

-

-

4. Friedländer Annulation to form the Exatecan Core

-

Reaction: Condensation and Cyclization

-

Procedure: A mixture of the aminotetralone intermediate and the tricyclic ketone precursor is heated in a high-boiling solvent such as o-cresol or toluene in the presence of an acid catalyst like pyridinium p-toluenesulfonate (PPTS). The reaction is refluxed for an extended period, with the removal of water, to drive the condensation and subsequent cyclization. After cooling, the reaction mixture is diluted with a suitable solvent, and the product is isolated by filtration or extraction, followed by purification.

-

Quantitative Data:

-

Yield: Variable, typically in the range of 40-60%

-

Spectroscopic Data:

-

¹H NMR and ¹³C NMR: Complex spectra consistent with the hexacyclic structure of Exatecan.

-

High-Resolution MS (HRMS): Provides the exact mass of the molecule, confirming its elemental composition.

-

-

Summary of Quantitative Data

| Step | Reaction Type | Starting Material | Product | Typical Yield (%) |

| 1 | Friedel-Crafts Acylation | 2-Fluorotoluene, Succinic Anhydride | Intermediate 1 | 75-85 |

| 2 | Nitration | Intermediate 1 | Intermediate 2 | ~90 |

| 3 | Intramolecular Cyclization | Intermediate 2 | Intermediate 3 | 60-70 |

| 4 | Friedländer Annulation | Aminotetralone Intermediate | Exatecan Core | 40-60 |

Visualizing the Synthetic and Mechanistic Pathways

To provide a clearer understanding of the complex processes involved in Exatecan's synthesis and its mechanism of action, the following diagrams have been generated using the DOT language.

Caption: Overall synthetic workflow for Exatecan.

Mechanism of Action: A Topoisomerase I Inhibitor at Work

Exatecan exerts its potent anticancer activity by targeting topoisomerase I, a crucial enzyme involved in DNA replication and transcription. Topoisomerase I relieves torsional stress in DNA by creating transient single-strand breaks. Exatecan stabilizes the covalent complex formed between topoisomerase I and DNA, preventing the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering programmed cell death (apoptosis) in rapidly dividing cancer cells.[1][2]

Caption: Signaling pathway of Topoisomerase I inhibition by Exatecan.

Application in Antibody-Drug Conjugates (ADCs)

The high potency of Exatecan makes it an ideal cytotoxic payload for antibody-drug conjugates. In this application, Exatecan is attached to a monoclonal antibody via a linker. The antibody selectively targets a specific antigen on the surface of cancer cells, delivering the potent Exatecan payload directly to the tumor site. This targeted delivery enhances the therapeutic window of the drug, maximizing its efficacy against cancer cells while minimizing systemic toxicity.

Caption: Experimental workflow for Exatecan-based ADC preparation.

References

physical and chemical properties of Exatecan intermediate 10

Disclaimer: Publicly available, detailed quantitative data on the specific physical and chemical properties of Exatecan intermediate 10 is limited. This guide summarizes the available information and provides general characterizations and methodologies based on its role as an intermediate in the synthesis of the topoisomerase I inhibitor, Exatecan.

Introduction

Exatecan is a potent, semi-synthetic, water-soluble derivative of camptothecin, developed as an anti-cancer agent. Its synthesis involves a multi-step process with numerous intermediates. This compound is one such crucial molecule in the synthetic pathway leading to the final active pharmaceutical ingredient.[1][2][3][4] Understanding the properties of this intermediate is vital for process optimization, quality control, and ensuring the efficient production of Exatecan. While specific data is scarce, this document aims to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

Due to the proprietary nature of pharmaceutical manufacturing processes, detailed physicochemical data for specific intermediates like this compound are often not disclosed in public literature. The following table presents a summary of expected, but not experimentally confirmed, properties based on its chemical structure and its role in the broader Exatecan synthesis.

| Property | Expected Value/Characteristic |

| Appearance | Likely a solid, crystalline or amorphous powder. |

| Molecular Formula | Not explicitly defined in public sources. It is a precursor to Exatecan (C₂₄H₂₂FN₃O₄). |

| Molecular Weight | Dependent on the specific molecular formula. |

| Melting Point | Expected to have a defined melting point, characteristic of a pure organic compound. |

| Solubility | Solubility is expected in common organic solvents used in synthesis, such as dichloromethane, methanol, and dimethylformamide. Solubility in aqueous solutions is likely limited. |

| Stability | As a synthetic intermediate, it may have limited long-term stability and could be sensitive to light, air, or temperature. Proper storage conditions are crucial. |

| Purity | For use in pharmaceutical synthesis, a high purity (typically >98%) would be required. |

Experimental Protocols for Property Determination

The following are standard experimental methodologies that would be employed to determine the physical and chemical properties of a synthetic intermediate like this compound.

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Principle: This technique separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase.

-

Methodology:

-

A sample of this compound is dissolved in a suitable solvent (e.g., acetonitrile/water mixture).

-

The sample is injected into the HPLC system.

-

A gradient elution is typically used, where the composition of the mobile phase is changed over time to achieve optimal separation.

-

A UV detector is used to monitor the elution of the compound and any impurities.

-

The purity is calculated based on the relative peak areas.

-

2. Mass Spectrometry (MS) for Molecular Weight and Structural Confirmation

-

Principle: This technique measures the mass-to-charge ratio of ions to determine the molecular weight of a compound and provide information about its structure.

-

Methodology:

-

The sample is introduced into the mass spectrometer, often coupled with a chromatography system like HPLC (LC-MS).

-

The molecules are ionized using a technique such as electrospray ionization (ESI).

-

The ions are separated based on their mass-to-charge ratio in a mass analyzer.

-

The detector records the abundance of each ion, generating a mass spectrum.

-

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

-

Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule.

-

Methodology:

-

A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The sample is placed in a strong magnetic field and irradiated with radio waves.

-

The absorption of energy by the atomic nuclei is detected and plotted as an NMR spectrum.

-

¹H and ¹³C NMR are the most common experiments used to elucidate the carbon-hydrogen framework of the molecule.

-

4. Differential Scanning Calorimetry (DSC) for Melting Point and Thermal Behavior

-

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

-

Methodology:

-

A small, accurately weighed sample of the intermediate is placed in an aluminum pan.

-

The sample is heated at a constant rate.

-

The heat flow to the sample is monitored and compared to a reference pan.

-

A sharp endothermic peak indicates the melting point.

-

5. Solubility Studies

-

Principle: To determine the solubility of the intermediate in various solvents, a saturated solution is prepared and the concentration of the dissolved solute is measured.

-

Methodology:

-

An excess amount of this compound is added to a known volume of the solvent of interest.

-

The mixture is agitated at a constant temperature until equilibrium is reached.

-

The undissolved solid is removed by filtration or centrifugation.

-

The concentration of the dissolved intermediate in the supernatant is determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.

-

Visualizations

General Synthetic Pathway of Exatecan

The following diagram illustrates a generalized synthetic route to Exatecan, highlighting the position of various intermediates. The exact chemical structures and reaction conditions are often proprietary and can vary between different manufacturing processes.

References

Exatecan intermediate 10 molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Exatecan intermediate 10, a key precursor in the synthesis of the potent topoisomerase I inhibitor, Exatecan. This document outlines its chemical properties, and while a specific, publicly available, step-by-step experimental protocol for its synthesis is not detailed in the literature, this guide presents a generalized synthetic pathway based on available chemical information.

Core Compound Data

This compound is a crucial building block in the chemical synthesis of Exatecan, a powerful anti-cancer agent.[1] The fundamental properties of this intermediate are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 477.48 g/mol | [2] |

| Chemical Formula | C₂₆H₂₄FN₃O₅ | [2] |

| Appearance | Off-white to light yellow solid | [2] |

| Canonical SMILES | O=C1OCC(C(N2C(C3=NC4=CC(F)=C(C5=C4C(--INVALID-LINK--NC(C)=O)=C3C2)C)=C6)=O)=C6[C@@]1(CC)O | [2] |

Synthetic Pathway Overview

While a precise, publicly documented protocol for the synthesis of "this compound" is not available, the general synthetic strategy for related exatecan precursors has been outlined in scientific literature and patents. The synthesis is a multi-step process that typically begins with simpler, commercially available starting materials.

A plausible synthetic route involves the following key transformations:

-

Acylation: The synthesis often commences with a starting material such as 3-fluoro-4-methylaniline.[3] An acyl group is introduced in this initial step.

-

Bromination: Following acylation, a bromine atom is incorporated into the molecular structure.[3]

-

Cross-Coupling Reaction: This step is critical for forming new carbon-carbon bonds, which are essential for constructing the core structure of the intermediate.[3]

-

Cyclization: An intramolecular cyclization is then performed to form the characteristic ring system of the exatecan framework.[1]

-

Rearrangement/Further Modification: A final rearrangement or other chemical modifications may be necessary to yield the final intermediate.[3]

This sequence of reactions allows for the construction of the complex polycyclic structure of the exatecan core.

Logical Relationship in Exatecan Synthesis

This compound plays a pivotal role as a late-stage precursor in the overall synthesis of Exatecan. The following diagram illustrates its position in the synthetic workflow.

Experimental Considerations

For researchers working on the synthesis of Exatecan and its intermediates, several key experimental factors should be considered:

-

Inert Atmosphere: Many of the coupling and cyclization reactions likely require an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and degradation of sensitive reagents and intermediates.

-

Anhydrous Conditions: The use of dry solvents and reagents is crucial for the success of many of the synthetic steps, particularly those involving organometallic reagents or strong bases.

-

Purification: Chromatographic techniques, such as column chromatography, are likely necessary to purify the intermediates at each stage of the synthesis to ensure the high purity required for subsequent steps and for the final active pharmaceutical ingredient.

-

Analytical Characterization: Thorough characterization of all intermediates using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) is essential to confirm their identity and purity.

Due to the potent biological activity of Exatecan and its precursors, appropriate safety precautions, including the use of personal protective equipment and handling within a fume hood, should be strictly followed.

References

A Technical Guide to the Key Intermediates in the Total Synthesis of Exatecan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exatecan (DX-8951f) is a potent, semi-synthetic, hexacyclic analogue of the natural product camptothecin. As a topoisomerase I inhibitor, it has demonstrated significant anti-tumor activity and is a critical component of several antibody-drug conjugates (ADCs) currently in development and clinical use. The complex architecture of Exatecan necessitates a multi-step total synthesis, the efficiency of which relies on the successful preparation of several key intermediates. This technical guide provides an in-depth overview of the core synthetic strategies and detailed information on the pivotal intermediates involved in the total synthesis of Exatecan.

The synthesis of Exatecan is primarily approached through a convergent strategy, which involves the independent synthesis of two complex fragments that are later joined to form the hexacyclic core. The two key fragments are a tetracyclic aminotetralone derivative, often referred to as "EXA-aniline," and a tricyclic lactone known as "EXA-trione." This guide will detail the synthesis of these and other crucial intermediates, providing available quantitative data and experimental protocols.

Key Intermediates and Synthetic Pathways

The total synthesis of Exatecan can be broadly divided into the preparation of two key building blocks followed by their condensation and final elaboration. Two main synthetic routes have been reported for the tetracyclic aminotetralone core, while the synthesis of the tricyclic lactone is generally consistent.

A logical diagram of the overall synthetic strategy is presented below:

Caption: Convergent synthetic strategy for Exatecan.

Synthesis of the Tetracyclic Aminotetralone Core (EXA-aniline)

Route A: Starting from 2-Fluorotoluene

This route commences with a Friedel-Crafts acylation to construct the basic carbon skeleton.

1. Intermediate I: 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid

-

Synthesis: This intermediate is prepared via a Friedel-Crafts acylation of 2-fluorotoluene with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

| Starting Material | Reagent | Catalyst | Solvent | Yield | Purity | Spectroscopic Data |

| 2-Fluorotoluene | Succinic anhydride | AlCl₃ | Dichloromethane | Not reported | Not reported | Not reported |

Experimental Protocol (Representative): To a cooled suspension of aluminum chloride in dichloromethane, a solution of 2-fluorotoluene and succinic anhydride is added portion-wise. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. The reaction is quenched by pouring onto a mixture of ice and concentrated hydrochloric acid. The product is extracted with an organic solvent and purified.

2. Subsequent Intermediates

The synthesis proceeds through a series of transformations including:

-

Reduction of the ketone and subsequent intramolecular cyclization to form a tetralone ring system.

-

Nitration of the aromatic ring, followed by reduction of the nitro group to an amine.

-

Protection of the amino group, followed by further functionalization of the tetralone ring to introduce a second amino group.

-

Deprotection to yield the final tetracyclic aminotetralone.

Route B: Starting from 3-Fluoro-4-methylaniline

An alternative route begins with the more functionalized 3-fluoro-4-methylaniline.

1. Intermediate A

-

Synthesis: This intermediate is formed through a sequence of acylation, bromination, and cross-coupling reactions starting from 3-fluoro-4-methylaniline.

2. Intermediate B

-

Synthesis: Intermediate A undergoes a rearrangement reaction to yield Intermediate B, which is a key precursor to the tetracyclic core.

This route is described in patent literature and is presented as a more efficient alternative to Route A, potentially offering higher overall yields and simpler purification procedures. However, specific quantitative data remains limited.

Synthesis of the Tricyclic Lactone Core (EXA-trione)

Intermediate: (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione

This chiral tricyclic lactone is a crucial component that forms the D and E rings of the final Exatecan molecule.

| Starting Material | Reagents | Solvent | Yield | Purity | Spectroscopic Data |

| Pyrrolidine derivative | 2M Sulfuric acid | Dichloromethane | 57%[1] | Not Reported | mp: 172-174°C, [α]D15 +115.6° (c=0.5, chloroform)[1] |

Experimental Protocol: A solution of the starting pyrrolidine acetal derivative (4.3 g, 100 mmol) in dichloromethane (200 ml) is treated with 2M sulfuric acid (200 ml) and stirred at room temperature for 2 hours.[1] The organic layer is separated, washed with saturated brine, and dried.[1] The solvent is removed under reduced pressure, and the resulting solid is recrystallized from isopropanol to afford the S-tricyclic lactone (1.5 g).[1]

Final Assembly: Friedländer Annulation

The culmination of the convergent synthesis is the Friedländer annulation, which constructs the quinoline core of Exatecan.

Caption: The final Friedländer annulation step.

Experimental Protocol (General): The tetracyclic aminotetralone ("EXA-aniline") is condensed with the tricyclic lactone ("EXA-trione") in a suitable solvent such as toluene, often with a co-solvent like o-cresol. The reaction is catalyzed by an acid, typically pyridinium p-toluenesulfonate (PPTS), and is carried out at elevated temperatures (90-130 °C) for an extended period (e.g., 16 hours or more). The resulting product is then deprotected using a strong acid like methanesulfonic acid to yield Exatecan mesylate.

Conclusion

The total synthesis of Exatecan is a challenging yet elegant example of modern synthetic organic chemistry. The convergent approach, relying on the preparation of key intermediates such as the tetracyclic aminotetralone and the tricyclic lactone, allows for flexibility and efficiency in constructing this complex molecule. While much of the detailed quantitative and procedural data remains within proprietary domains, this guide provides a comprehensive overview of the core synthetic strategies and the pivotal intermediates involved, serving as a valuable resource for professionals in the field of drug development and medicinal chemistry. Further research into the optimization of these synthetic routes will undoubtedly contribute to the more efficient production of this important anti-cancer agent.

References

Methodological & Application

synthesis of Exatecan using Exatecan intermediate 10 protocol

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

This document provides a detailed protocol for the synthesis of Exatecan, a potent topoisomerase I inhibitor, focusing on the conversion of a key intermediate to the final active pharmaceutical ingredient. The following sections detail the experimental procedure, present quantitative data in a structured format, and include visualizations of the synthetic workflow and the compound's mechanism of action.

Introduction

Exatecan (DX-8951) is a water-soluble camptothecin analog with significant antineoplastic activity.[1] It functions by inhibiting DNA topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription.[1][2] By stabilizing the covalent complex between topoisomerase I and DNA, Exatecan leads to DNA strand breaks and ultimately induces apoptotic cell death in rapidly dividing cancer cells.[1][2] This document outlines a protocol for the synthesis of Exatecan mesylate, a common salt form of the drug, from a late-stage intermediate.

Data Presentation

The following table summarizes the quantitative data associated with the synthesis of Exatecan mesylate from its N-acetylated precursor.

| Parameter | Value | Reference |

| Starting Material | N-[(9S)-9-ethyl-5-fluoro-9-hydroxy-4-methyl-10,13-dioxo-2,3,9,10,13,15-hexahydro-1H,12H-benzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinolin-1-yl]acetamide | Guidechem |

| Reagents | Methanesulfonic acid, 2-methoxyethanol, water, ethyl cyclohexane, methanol, activated charcoal, cellulose powder, ethanol | Guidechem |

| Yield | 43% | Guidechem |

| Final Product | (1S,9S)-9-ethyl-5-fluoro-9-hydroxy-4-methyl-10,13-dioxo-2,3,9,10,13,15-hexahydro-1H,12H-benzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinolin-1-ium methanesulfonate dihydrate (Exatecan mesylate) | Guidechem |

Experimental Protocol: Synthesis of Exatecan Mesylate from N-acetyl Exatecan

This protocol details the hydrolysis of the acetamide group of the Exatecan precursor and subsequent formation of the mesylate salt.

Materials:

-

N-[(9S)-9-ethyl-5-fluoro-9-hydroxy-4-methyl-10,13-dioxo-2,3,9,10,13,15-hexahydro-1H,12H-benzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinolin-1-yl]acetamide (300.0g, 628mmol)

-

Methanesulfonic acid (1.5L, and a separate 1.2L)

-

2-Methoxyethanol (1.5L)

-

Water (4.5L, 1.2L, and 600mL)

-

Ethyl cyclohexane (1.5L)

-

Methanol (1.5L, 600mL, and 4.8L)

-

Activated charcoal (15g)

-

Cellulose powder (150g)

-

Ethanol (6L and 1.5L)

-

Reaction vessel with reflux condenser and stirring apparatus

-

Filtration apparatus

-

Drying oven

Procedure:

-

Hydrolysis:

-

To a suspension of N-[(9S)-9-ethyl-5-fluoro-9-hydroxy-4-methyl-10,13-dioxo-2,3,9,10,13,15-hexahydro-1H,12H-benzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinolin-1-yl]acetamide (300.0g) in 2-methoxyethanol (1.5L), water (4.5L), and ethyl cyclohexane (1.5L), add methanesulfonic acid (1.5L).

-

Heat the mixture to reflux and maintain for 8 hours.

-

Cool the mixture to room temperature and separate the organic layer.

-

Concentrate the organic layer to a volume of 3L under reduced pressure.

-

Heat the concentrate to 40°C and add methanol (6L) dropwise over 30 minutes.

-

Stir the mixture for 2 hours.

-

Filter the precipitated crystals and wash with methanol (1.5L).

-

-

Purification:

-

Dissolve the obtained crystals in a mixture of water (1.2L), methanol (600mL), and methanesulfonic acid (1.2L).

-

Add activated charcoal (15g) and stir the mixture for 30 minutes.

-

Add cellulose powder (150g) and stir for another 30 minutes.

-

Filter to remove insoluble materials and wash the filter cake with a 50% methanesulfonic acid solution (600mL) and then with methanol (600mL).

-

Heat the filtrate to 40°C and add methanol (4.8L) dropwise over 55 minutes.

-

-

Recrystallization and Drying:

-

Suspend the obtained crystals in ethanol (6L) and water (600mL).

-

Reflux the mixture for 1.5 hours.

-

Cool the mixture to room temperature and stir for 30 minutes.

-

Filter the precipitated crystals and wash with ethanol (1.5L).

-

Dry the crystals under reduced pressure at 40°C.

-

Humidify the dried crystals in an environment with 40% relative humidity for 4 days to yield colorless crystals of Exatecan mesylate (152.3g, 43% yield).

-

Visualizations

Synthesis Workflow: From Intermediate to Exatecan Mesylate

Caption: Synthetic scheme for the conversion of an N-acetylated intermediate to Exatecan Mesylate.

Signaling Pathway: Mechanism of Action of Exatecan

Caption: Exatecan's mechanism of action via inhibition of Topoisomerase I.

References

Application Notes and Protocols for the HPLC and NMR Analysis of Exatecan Intermediate 10

For Researchers, Scientists, and Drug Development Professionals

Introduction

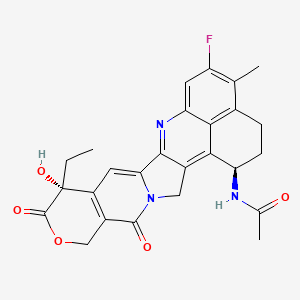

Exatecan is a potent topoisomerase I inhibitor that has garnered significant interest as a payload in antibody-drug conjugates (ADCs). The synthesis of complex molecules like Exatecan and its derivatives involves multiple steps, generating various intermediates that require careful purification and characterization to ensure the quality and purity of the final active pharmaceutical ingredient. Exatecan intermediate 10, identified as an Alanine-Alanine-p-aminobenzylcarbamoyl (Ala-Ala-PABC) linked Exatecan, is a crucial precursor in the development of advanced ADCs.[1][2] The Ala-Ala dipeptide sequence is designed as a substrate for lysosomal proteases like Cathepsin B, enabling targeted release of the Exatecan payload within cancer cells.[1]

This document provides detailed application notes and protocols for the High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) analysis of this compound. These methodologies are essential for monitoring reaction progress, assessing purity, and confirming the structural integrity of this key intermediate.

Data Presentation

Table 1: Representative HPLC Method Parameters for Analysis of this compound

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | 20% to 80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Detection | UV at 254 nm and 365 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~12-18 minutes (highly dependent on exact conditions and column) |

Table 2: Representative ¹H NMR Spectral Data Interpretation for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.50 - 7.00 | m | Multiple | Aromatic protons of Exatecan and PABC linker |

| 5.40 | s | 2H | -CH₂- of PABC linker |

| 4.30 - 4.10 | m | 2H | α-CH of Alanine residues |

| 3.20 - 3.00 | m | 2H | Protons adjacent to lactone in Exatecan |

| 1.40 - 1.20 | d | 6H | -CH₃ of Alanine residues |

| 0.90 | t | 3H | -CH₃ of ethyl group in Exatecan |

Note: The chemical shifts are illustrative and can vary based on the solvent, concentration, and instrument.

Experimental Protocols

HPLC Analysis of this compound

Objective: To determine the purity of this compound and to monitor the progress of its synthesis or subsequent reactions.

Materials:

-

This compound sample

-

HPLC grade acetonitrile

-

HPLC grade water

-

Trifluoroacetic acid (TFA)

-

Reversed-phase C18 HPLC column

-

HPLC system with UV detector

Procedure:

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent, such as a mixture of acetonitrile and water or dimethyl sulfoxide (DMSO), to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

-

Mobile Phase Preparation:

-

Mobile Phase A: Add 1 mL of TFA to 1 L of HPLC grade water.

-

Mobile Phase B: Add 1 mL of TFA to 1 L of HPLC grade acetonitrile.

-

Degas both mobile phases before use.

-

-

HPLC System Setup:

-

Install the C18 column and equilibrate the system with a mixture of 20% Mobile Phase B and 80% Mobile Phase A for at least 30 minutes at a flow rate of 1.0 mL/min.

-

Set the UV detector to monitor at 254 nm and 365 nm. The latter wavelength is useful for detecting the Exatecan moiety.

-

-

Analysis:

-

Inject 10 µL of the prepared sample.

-

Run the gradient program as specified in Table 1.

-

Monitor the chromatogram for the main peak corresponding to this compound and any impurity peaks.

-

-

Data Analysis: Integrate the peak areas to determine the purity of the intermediate. The retention time of the main peak should be consistent between runs.

NMR Analysis of this compound

Objective: To confirm the chemical structure of this compound.

Materials:

-

This compound sample

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes

-

NMR spectrometer (400 MHz or higher recommended)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

NMR Spectrometer Setup:

-

Tune and shim the spectrometer according to standard procedures.

-

Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.

-

Acquire a ¹³C NMR spectrum if required for more detailed structural elucidation.

-

-

Data Analysis:

-

Process the acquired spectra (Fourier transform, phase correction, and baseline correction).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, multiplet), and coupling constants to assign the signals to the specific protons in the structure of this compound, as illustrated in Table 2.

-

Mandatory Visualization

Caption: Workflow for the synthesis and analysis of this compound.

Caption: Conceptual pathway of ADC action involving an Exatecan-dipeptide linker.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of Exatecan Using Intermediate 10

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory-scale synthesis of the potent topoisomerase I inhibitor, Exatecan, from its late-stage precursor, commonly referred to as Exatecan intermediate 10 or 'EXA-aniline'. The synthesis involves a final, crucial ring-closing reaction to construct the characteristic hexacyclic core of Exatecan.

Introduction

Exatecan (DX-8951) is a water-soluble camptothecin analogue that exhibits strong antitumor activity by inhibiting DNA topoisomerase I.[1][2] This enzyme plays a critical role in relieving torsional stress during DNA replication and transcription. By stabilizing the topoisomerase I-DNA covalent complex, Exatecan leads to the accumulation of single-strand DNA breaks, which are converted into lethal double-strand breaks during replication, ultimately inducing apoptosis in cancer cells.[1] The laboratory-scale synthesis of Exatecan is a multi-step process, with the final step involving the formation of the quinoline core via a Friedlaender-type condensation reaction.

Chemical Properties and Data

The key reactants and the final product in this synthesis protocol are characterized by the following properties:

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| This compound (EXA-aniline) | C₁₅H₁₆FN₃O | 273.31 | Off-white crystals |

| (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione (EXA-trione) | C₁₃H₁₁NO₅ | 261.23 | Solid |

| Exatecan | C₂₄H₂₂FN₃O₄ | 435.45 | Solid |

| Exatecan Mesylate | C₂₅H₂₆FN₃O₇S | 531.56 | Solid |

Experimental Protocols

This section details the synthetic procedure for the conversion of this compound to Exatecan, followed by its conversion to the mesylate salt.

Part 1: Synthesis of the Exatecan Core via Friedlaender Condensation

This procedure outlines the condensation of 'EXA-aniline' with 'EXA-trione' to form the hexacyclic core of Exatecan.

Materials and Reagents:

-

This compound (EXA-aniline)

-

(4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione (EXA-trione)

-

Pyridinium p-toluenesulfonate (PPTS)

-

Toluene, anhydrous

-

o-Cresol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).

-

Add 'EXA-trione' (a slight excess, e.g., 1.1 equivalents, is recommended to ensure complete consumption of the aniline).

-

Add anhydrous toluene and a small amount of o-cresol to dissolve the reactants. The exact volume should be sufficient to ensure good stirring and dissolution at elevated temperatures.

-

Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.03 to 0.3 equivalents based on the amount of EXA-aniline).

-

Equip the flask with a reflux condenser and heat the reaction mixture to a temperature between 90 °C and 130 °C.

-

Maintain the reaction at this temperature with vigorous stirring for a minimum of 16 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or LC-MS).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The crude Exatecan product is then carried forward to the deprotection/salt formation step.

Part 2: Deprotection and Formation of Exatecan Mesylate

Materials and Reagents:

-

Crude Exatecan from Part 1

-

Methanesulfonic acid (MsOH)

-

Suitable solvent for precipitation (e.g., diethyl ether or methyl tert-butyl ether)

-

Beaker

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

Dissolve the crude Exatecan from the previous step in a minimal amount of a suitable solvent.

-